
(R)-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a difluoro-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoro-2-nitrobenzene and ®-pyrrolidine.
Nucleophilic Substitution: The nitro group on the benzene ring is activated for nucleophilic substitution. This can be achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Cyclization: The intermediate formed undergoes cyclization to form the pyrrolidine ring. This step may require heating and the use of a catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form a lactam using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate (KMnO4)
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Lactams: Oxidation of the pyrrolidine ring forms lactams.
Scientific Research Applications
®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro-nitrophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrrolidine ring provides structural rigidity, ensuring proper orientation and interaction with the target site.
Comparison with Similar Compounds
Similar Compounds
®-2-(4,5-Dichloro-2-nitrophenyl)pyrrolidine: Similar structure but with chlorine atoms instead of fluorine.
®-2-(4,5-Dimethyl-2-nitrophenyl)pyrrolidine: Similar structure but with methyl groups instead of fluorine.
®-2-(4,5-Difluoro-2-aminophenyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10F2N2O2 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
(2R)-2-(4,5-difluoro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F2N2O2/c11-7-4-6(9-2-1-3-13-9)10(14(15)16)5-8(7)12/h4-5,9,13H,1-3H2/t9-/m1/s1 |
InChI Key |
DSFMTOWSUJTYLY-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2[N+](=O)[O-])F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


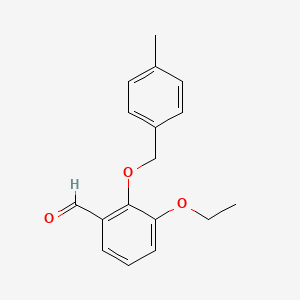

![tert-Butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-1'-carboxylate](/img/structure/B12978755.png)
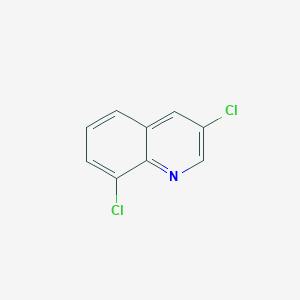
![2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12978771.png)
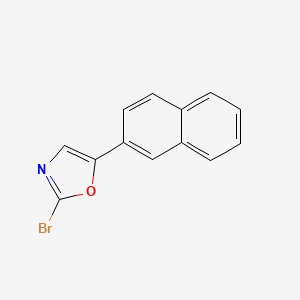
![Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide hydrochloride](/img/structure/B12978782.png)

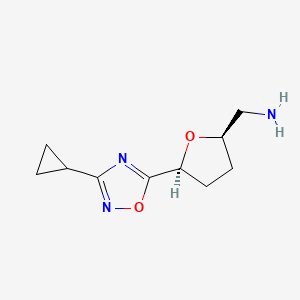
![(1r,4s,7Ar)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B12978789.png)

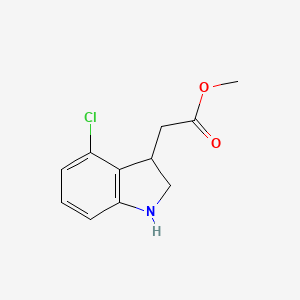
![Thieno[3,2-d]pyrimidin-6-ylmethanamine](/img/structure/B12978801.png)
![1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12978807.png)
